methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate
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Overview
Description
Methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, a phenyl ring substituted with a 2,4,6-trimethylbenzenesulfonyl group, and a prop-2-enoate moiety
Mechanism of Action
Target of Action
Similar compounds like azoxystrobin have been found to target various components of the cytochrome b-c1 complex in humans .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to them, thereby inhibiting their function or altering their structure .
Biochemical Pathways
Based on the targets mentioned above, it can be inferred that the compound may affect the electron transport chain, specifically the function of the cytochrome b-c1 complex .
Pharmacokinetics
Similar compounds like trifloxystrobin have a low aqueous solubility and a low volatility . These properties could impact the bioavailability of the compound.
Result of Action
Given its potential targets, it can be inferred that the compound may disrupt the normal functioning of the cytochrome b-c1 complex, potentially leading to a disruption in cellular respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The sulfonylation of the phenyl ring is achieved using 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate: is similar to other sulfonylated esters and aromatic compounds.
2,4,6-Trimethylbenzenesulfonate: Shares the sulfonyl group but lacks the ester functionality.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of the sulfonyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ester and sulfonyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
methyl (Z)-3-[4-(2,4,6-trimethylphenyl)sulfonyloxyphenyl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c1-13-11-14(2)19(15(3)12-13)25(21,22)24-17-8-5-16(6-9-17)7-10-18(20)23-4/h5-12H,1-4H3/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFFQZZUEGDMCU-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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